(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated benzylidene group and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of a suitable benzylidene precursor, followed by the introduction of the butan-2-yloxy and methoxy groups. The final step involves the formation of the imidazolidine-2,4-dione core through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents, such as toluene, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated benzylidene group may interact with cellular proteins or enzymes, leading to changes in their activity. The imidazolidine-2,4-dione core can also interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different substituents.
Steviol glycoside: Another compound with a complex structure and potential bioactivity.
Benzylamine: A simpler compound with an amine functional group.
Uniqueness
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its brominated benzylidene group and imidazolidine-2,4-dione core provide distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-4-8(2)22-13-10(16)5-9(7-12(13)21-3)6-11-14(19)18-15(20)17-11/h5-8H,4H2,1-3H3,(H2,17,18,19,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLTUFNTPJJNDR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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